![molecular formula C21H18F4N4O2S B2678201 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 1172362-44-5](/img/structure/B2678201.png)
4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of fluorine and trifluoromethyl groups could potentially enhance the compound’s biological activity due to their electronegativity and the ability to form strong hydrogen bonds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridazine rings, along with the fluorine and trifluoromethyl groups. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Substituted Imidazo[1,2-a]Pyridines and Pyrazolo[1,5-a]Pyrimidines
The compound 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, due to its complex structure involving fluorine and sulfonamide groups, could potentially be related to the research on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, like those studied for peripheral benzodiazepine receptor (PBR) targeting using positron emission tomography (PET). Such compounds have shown high in vitro affinity and selectivity for PBRs, indicating potential for neurodegenerative disorder imaging (Fookes et al., 2008).
Discovery of GPR119 Agonists
Research into the optimization of benzenesulfonamide GPR119 agonists has led to the development of molecules with significant potential for metabolic disease treatment. These studies often involve modifications to the central phenyl ring and sulfonamide moiety to enhance potency and metabolic stability, illustrating the versatility and therapeutic potential of sulfonamide derivatives in drug discovery (Yu et al., 2014).
COX-2 Inhibition for Anti-inflammatory Applications
The synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties have shown selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. This highlights the role of fluorine substitution on the benzenesulfonamide moiety in developing new anti-inflammatory drugs with desirable pharmacokinetic properties (Pal et al., 2003).
Development of Herbicidal Sulfonylureas
Fluorine-containing compounds, like 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, have applications in agriculture as well. Research into new pyrimidine and triazine intermediates for herbicidal sulfonylureas showcases the potential of such fluorinated compounds in developing selective post-emergence herbicides (Hamprecht et al., 1999).
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N4O2S/c22-18-8-7-16(13-17(18)21(23,24)25)32(30,31)28-15-5-3-14(4-6-15)19-9-10-20(27-26-19)29-11-1-2-12-29/h3-10,13,28H,1-2,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGNOBNHUPIVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.